4-Dimethylaminophenethyl mesylate
Description
4-Dimethylaminophenethyl mesylate is an organic mesylate salt characterized by the presence of a dimethylaminophenethyl group linked to a methanesulfonate (mesylate) anion. Mesylate salts are widely used in pharmaceuticals due to their enhanced solubility and stability compared to free bases or other counterion forms . Mesylate salts typically exhibit high aqueous solubility, facilitating bioavailability in drug formulations . For example, hydrophilic mesylate salts like p-DMMA mesylate demonstrate 4× higher bioavailability than their lipophilic free bases . The mesylate anion’s resonance-stabilized structure (Figure 40 in ) enhances its stability and reactivity as a leaving group, making it valuable in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C11H17NO3S |
|---|---|
Molecular Weight |
243.32 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]ethyl methanesulfonate |
InChI |
InChI=1S/C11H17NO3S/c1-12(2)11-6-4-10(5-7-11)8-9-15-16(3,13)14/h4-7H,8-9H2,1-3H3 |
InChI Key |
FPTOYKZQLHMRBS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCOS(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Solubility and Pharmacokinetics
*Inferred from structural analogs.
Metabolic Stability and Toxicity
- Camostat mesylate is rapidly metabolized to GBPA, reducing its enzymatic inhibition efficacy .
- Ionic liquid mesylates (e.g., [DBUH][OMs]) exhibit moderate toxicity (EC₅₀: 5–15 mM) in lipid membrane models, suggesting manageable safety profiles in non-surfactant applications .
- Nafamostat mesylate requires careful dosing to avoid bleeding risks during CKRT, emphasizing the need for personalized regimens .
Analytical Challenges
Mesylate esters and salts pose analytical challenges due to their physicochemical properties:
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